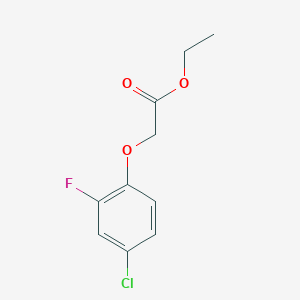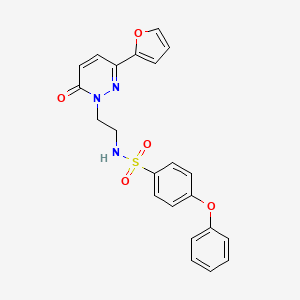
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide, also known as Furosemide, is a potent diuretic drug used to treat various medical conditions such as hypertension, edema, and congestive heart failure. Furosemide belongs to the class of drugs called loop diuretics, which work by inhibiting the sodium-potassium-chloride co-transporter in the loop of Henle in the kidney, leading to increased urine output and decreased fluid retention.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and structural characterization of compounds similar to the query chemical often involve complex reactions and detailed analytical techniques. For instance, studies have demonstrated methodologies for synthesizing sulfonamide compounds with potential biological activities. These syntheses involve reactions that introduce functional groups into specific molecular frameworks, potentially offering insights into the synthesis of the query compound (Purushotham & Poojary, 2018).
Applications in Energetic Materials
Some furazan and its derivative compounds are studied for their potential in high-performance energetic materials. Their synthesis and characterization reveal properties such as high density and thermal stability, which are crucial for applications in explosives and propellants. For example, the study on the assembly of diverse N-O building blocks leading to energetic materials highlights the strategic design of compounds for enhanced performance (Zhang & Shreeve, 2014).
Biological Activities
Compounds bearing the sulfonamide group, particularly those related to the query compound, have been explored for various biological activities. Research has focused on their potential as antimicrobial, anti-inflammatory, and antitumor agents. For instance, sulfonamides incorporating 1,3,5-triazine moieties have been evaluated for their inhibition of carbonic anhydrase isozymes, indicating potential therapeutic applications in managing conditions like glaucoma, epilepsy, and cancer (Garaj et al., 2005).
Mécanisme D'action
Furan Component
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing furan rings are also referred to as furans . The furan ring in the compound could potentially interact with biological targets through pi-pi stacking interactions or hydrogen bonding.
Phenoxybenzenesulfonamide Component
Sulfonamides are known to have antibacterial activity, and they work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids . The phenoxybenzene part of the molecule could potentially interact with hydrophobic pockets in biological targets.
Pyridazinone Component
Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Some pyridazinone derivatives are known to have biological activity, including anti-inflammatory, analgesic, and antipyretic effects .
Propriétés
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-22-13-12-20(21-7-4-16-29-21)24-25(22)15-14-23-31(27,28)19-10-8-18(9-11-19)30-17-5-2-1-3-6-17/h1-13,16,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWVOOFNOHADKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

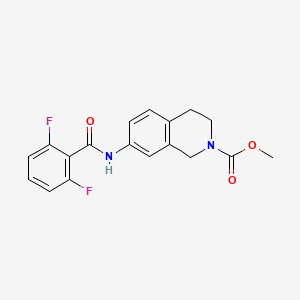
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2937657.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide](/img/structure/B2937659.png)
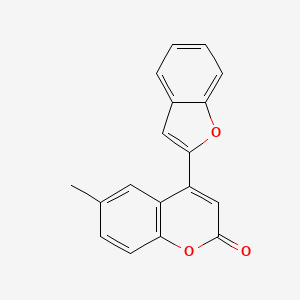
![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)
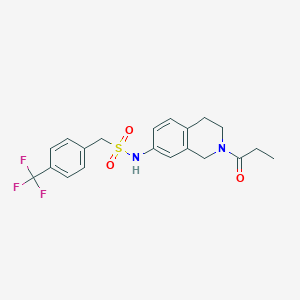
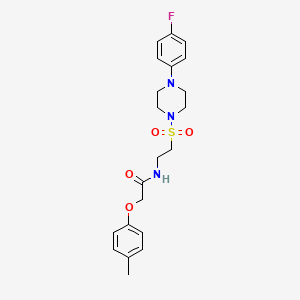
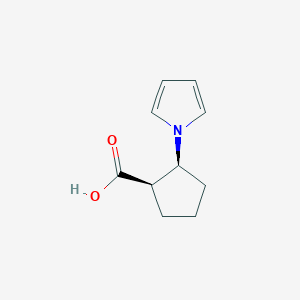


![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)

![Ethyl 4-[(4-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2937677.png)
